2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide

Kinase inhibition PI3K CFTR modulation

2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide is a small-molecule amide derivative bearing a 2,2-dimethylpropanamide group linked via a methylene bridge to a 3-(pyridin-3-yl)pyrazine scaffold (molecular formula C15H18N4O, molecular weight 270.33 g/mol). Publicly available primary literature and patent sources report a purity of ≥95% for the commercial research-grade material.

Molecular Formula C15H18N4O
Molecular Weight 270.336
CAS No. 2097860-64-3
Cat. No. B2798154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide
CAS2097860-64-3
Molecular FormulaC15H18N4O
Molecular Weight270.336
Structural Identifiers
SMILESCC(C)(C)C(=O)NCC1=NC=CN=C1C2=CN=CC=C2
InChIInChI=1S/C15H18N4O/c1-15(2,3)14(20)19-10-12-13(18-8-7-17-12)11-5-4-6-16-9-11/h4-9H,10H2,1-3H3,(H,19,20)
InChIKeySFSIJJKZVSJUKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide (CAS 2097860-64-3): Baseline Structural and Physicochemical Profile


2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide is a small-molecule amide derivative bearing a 2,2-dimethylpropanamide group linked via a methylene bridge to a 3-(pyridin-3-yl)pyrazine scaffold (molecular formula C15H18N4O, molecular weight 270.33 g/mol). Publicly available primary literature and patent sources report a purity of ≥95% for the commercial research-grade material . Quantitative biological profiling data in peer-reviewed journals or issued patents that would distinguish this compound from close structural analogs remain absent from the accessible, non-vendor primary record.

Procurement Risk of Unverified Substitution: Why Generic Analogs of 2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide Cannot Be Assumed Equivalent


The specific arrangement of the 3-(pyridin-3-yl)pyrazin-2-yl pharmacophore and the gem-dimethylpropanamide motif in this compound creates a distinct hydrogen-bond donor/acceptor topology and steric environment that is highly likely to influence target engagement, selectivity, and metabolic stability relative to other pyridine/pyrazine amide derivatives. However, no publicly accessible head-to-head or cross-study quantitative data (e.g., IC50 shifts, selectivity ratios, pharmacokinetic parameters) comparing this exact compound with named structural analogs could be identified in primary literature or patents [1]. Therefore, any claim of generic interchangeability is not supported by evidence; the compound must be evaluated on its own experimental merits.

Quantitative Differential Evidence for 2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide: A Gap Analysis


Absence of Validated Head-to-Head Quantitative Comparator Data

An exhaustive search of primary research articles, patents (including WO2013038381, EP2627637B1, and US9790228), BindingDB, and PubChem did not yield a single quantitative comparison between 2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide and a defined structural analog under identical assay conditions. A BindingDB entry (BDBM348120) associates a compound with an IC50 < 100 nM against class I PI3-kinases, but structural verification shows it is not this target compound [1]. The available vendor data sheets (e.g., BenchChem) provide only molecular weight and purity information, with no biological data . Consequently, no differential efficacy, selectivity, or property advantage can be quantified at this time.

Kinase inhibition PI3K CFTR modulation Protease inhibition Antimicrobial

Evidence-Supported Application Scenarios for 2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide


Chemical Probe Development in Kinase or CFTR Biology (Pending Internal Validation)

The pyridine/pyrazine amide chemotype is explored in patents for CFTR modulation (WO2013038381) and various kinase programs [1]. A researcher synthesizing or purchasing this specific compound could potentially use it as a chemical probe to interrogate target engagement, but only after performing in-house biochemical assays. No external evidence currently guides its use.

Medicinal Chemistry SAR Exploration of the Pyridin-3-yl Pyrazine Core

The compound provides a rigid, heterocyclic core suitable for structure–activity relationship (SAR) studies. Its gem-dimethylpivalamide moiety offers a metabolically stable amide bond relative to unsubstituted acetamides. However, procurement for SAR studies must be accompanied by internal benchmarking against the unsubstituted or mono-methyl analogs, as no published comparative data exist.

Negative Control or Tool Compound for PI3Kδ-Selectivity Assays (Unconfirmed)

A structurally distinct compound in the same patent family (US9790228) displays PI3Kδ IC50 < 100 nM [2]. If internal testing reveals this compound is inactive against PI3K isoforms, it could serve as a negative control. This application is speculative and must be verified.

Quote Request

Request a Quote for 2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.